molecular formula C8H7BrO3 B1268626 5-Bromo-2-methoxybenzoic acid CAS No. 2476-35-9

5-Bromo-2-methoxybenzoic acid

Cat. No. B1268626
CAS RN: 2476-35-9
M. Wt: 231.04 g/mol
InChI Key: JFDUXZIRWBYBAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-bromo-2-methoxybenzoic acid-related compounds involves various chemical strategies, including halogenation, methoxylation, and carboxylation of aromatic substrates. For instance, a study detailed the synthesis of lanthanide complexes using 2-bromo-5-methoxybenzoic acid, demonstrating the compound's utility in forming complex structures with potential luminescence behaviors (Wu et al., 2018). Another approach for synthesizing related compounds was reported by Wang Yu (2008), showcasing methods to obtain derivatives through reactions involving methylation and ethylation (Wang Yu, 2008).

Molecular Structure Analysis

The molecular structure of 5-bromo-2-methoxybenzoic acid derivatives has been elucidated through various analytical techniques, such as X-ray crystallography. These studies reveal the intricate details of the molecular arrangements and the types of interactions that stabilize these structures. For example, Zhu and Qiu (2011) synthesized Schiff bases from 5-bromo-3-methoxysalicylaldehyde, providing insights into the crystal structure and molecular configuration of these compounds (Zhu & Qiu, 2011).

Chemical Reactions and Properties

5-Bromo-2-methoxybenzoic acid participates in a variety of chemical reactions, underpinning its versatility in organic synthesis. The compound's ability to engage in reactions such as nucleophilic substitution and halogenation is crucial for the synthesis of complex molecules. Studies like those by Du and Wu (2020) highlight the compound's reactivity, showcasing its potential in synthesizing novel structures through bromination and methoxylation (Du & Wu, 2020).

Physical Properties Analysis

The physical properties of 5-bromo-2-methoxybenzoic acid, such as melting point, solubility, and crystalline structure, are essential for its application in various chemical processes. These properties are determined by the compound's molecular structure and intermolecular forces. Research by Raffo et al. (2016) on the influence of methoxy-substituents on the strength of halogen bonds in bromobenzoic acid derivatives provides valuable data on how these structural elements affect physical characteristics (Raffo et al., 2016).

Scientific Research Applications

  • Pharmaceutical Chemistry - SGLT2 Inhibitors Synthesis

    • Summary of Application : 5-Bromo-2-methoxybenzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy .
    • Methods of Application : The preparation of this compound involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results or Outcomes : The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
  • Synthetic Organic Chemistry

    • Summary of Application : 5-Bromo-2-methoxybenzoic acid is used as a reagent in synthetic organic chemistry .
  • Bioimaging

    • Summary of Application : 5-Bromo-2-methoxybenzoic acid is used as a fluorescent probe for bioimaging .
  • Synthesis of Urolithin Derivatives

    • Summary of Application : 2-Bromo-5-methoxybenzoic acid is suitable for use in the syntheses of urolithin derivatives .
  • Synthesis of Substituted Aminobenzacridines

    • Summary of Application : 2-Bromo-5-methoxybenzoic acid may be used in the synthesis of substituted aminobenzacridines .
  • Synthesis of Divalent Metal Transporter 1 (DMT1) Inhibitors

    • Summary of Application : 2-Bromo-5-methoxybenzoic acid is an intermediate in the synthesis of more complex pharmaceutical and biologically active compounds. It is used in the synthesis of benzylisothioureas as potent divalent metal transporter 1 (DMT1) inhibitors .
  • Synthesis of Isoindolinone Derivatives

    • Summary of Application : 2-Bromo-5-methoxybenzoic acid is used in the synthesis of isoindolinone derivatives .
  • Synthesis of 8-Chloro-2-Methoxydibenzo[b,f]thiepin-10(11H)-One and Its 3-Methoxy Derivative

    • Summary of Application : 2-Bromo-5-methoxybenzoic acid may be used in the synthesis of 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative .
  • Synthesis of Divalent Metal Transporter 1 (DMT1) Inhibitors

    • Summary of Application : 2-Bromo-5-methoxybenzoic acid is an intermediate in the synthesis of more complex pharmaceutical and biologically active compounds. It is used in the synthesis of benzylisothioureas as potent divalent metal transporter 1 (DMT1) inhibitors .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

5-Bromo-2-methoxybenzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . It is expected to play a significant role in the development of new antidiabetic drugs with novel targets and mechanisms .

properties

IUPAC Name

5-bromo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDUXZIRWBYBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358219
Record name 5-bromo-2-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxybenzoic acid

CAS RN

2476-35-9
Record name 5-Bromo-2-methoxybenzoic acid
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Record name 5-bromo-2-methoxybenzoic acid
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Record name 5-Bromo-2-methoxybenzoic Acid
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Synthesis routes and methods I

Procedure details

The starting material is prepared as follows: The solution of 110 g of 5-bromosalicylic acid in 900 ml of water and 48 g of sodium hydroxide is stirred while 60 ml of dimethyl sulfate are added. The mixture is stirred at 70° for 3 hours, whereupon 50 ml of 50% aqueous sodium hydroxide are added, followed slowly by 60 ml of dimethyl sulfate. After stirring at 70° for 6 hours the last step is repeated and the mixture warmed 17 hours longer. It is cooled in an ice bath, filtered, the filtrate stirred with methylene chloride and neutralized with cold 5 N aqueous hydrochloric acid. The organic phase is separated, dried and evaporated to yield the 5-bromo-2-methoxybenzoic acid melting at 115°-117°.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 5-bromo-2-methoxybenzoate (14.7 g) obtained in step A was dissolved in 100 mL of methanol. To the solution, 40 mL of a 20% aqueous solution of potassium hydroxide was added, and the mixture was stirred for 2 hours at 80° C. The reaction solution was cooled to 0° C., and then adjusted to pH of about 3 with the use of 11 mL of concentrated hydrochloric acid. The precipitate was separated by filtration, washed with water, and then dried over diphosphorus pentoxide under reduced pressure to obtain 10.9 g (85%) of 5-bromo-2-methoxybenzoic acid.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-methoxybenzoic acid (6 g, 39.4 mmol) in 80 mL of acetonitrile was added N-bromosuccinimide (7.4 g, 41.4 mmol) in 20 mL of acetonitrile. The reaction mixture was warmed to ambient temperature and the mixture was allowed to stir for 16 hours. Additional N-bromosuccinimide (14.8 g, 82.8 mmol) was added and the reaction mixture stirred for an additional 48 hours. The mixture was quenched with 25 mL of H2O and the layers were separated. The aqueous layer was extracted with three 15 mL of portions of CH2Cl2 and the combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. Purification via column chromatography (SiO2, 50% hexanes in ethyl acetate) afforded the title compound. MS (DCI/NH3) m/z 248, 250 (M+NH4)+.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
AN Meldrum, MS Shah - Journal of the Chemical Society, Transactions, 1923 - pubs.rsc.org
… conversion into 5-bromo-2-methoxybenzoic acid, and about 50 per cent. of the original … 5-Bromo-2-methoxybenzoic acid separated in short needles melting at 121" (Found : …
Number of citations: 5 pubs.rsc.org
H Gilman, W Langham, AL Jacoby - Journal of the American …, 1939 - ACS Publications
… In that study, J>-methoxyphenyllithium behaved anomalously, for the acid obtained subsequentto carbonation was 5-bromo-2-methoxybenzoic acid. This acid undoubtedly was …
Number of citations: 221 pubs.acs.org
T Hoegberg, T De Paulis, L Johansson… - Journal of medicinal …, 1990 - ACS Publications
(S)-5-Bromo-2, 3-dimethoxy-iV-[(l-ethyl-2-pyrrolidinyl) methyI] benzamide (6) and some related compounds, ie the R isomer 7, the 3-hydroxy analogue 8, the desbromo derivative 9, the …
Number of citations: 49 pubs.acs.org
H Gilman, W Langham, HB Willis - Journal of the American …, 1940 - ACS Publications
… mixture which permitted refluxing at 50 , the yield of 5-bromo-2-methoxybenzoic acid was … % of 5-bromo-2-methoxybenzoic acid. In a fourth experiment, two equivalents of ^-bromoani- …
Number of citations: 31 pubs.acs.org
AS Hussey, IJ Wilk - Journal of the American Chemical Society, 1950 - ACS Publications
… oxidation of the magnesium derivative of I was cited as evidence, although carbonation did not give the expected 5bromo-2-methoxybenzoic acid (II), but gave instead 3-bromo-4-…
Number of citations: 16 pubs.acs.org
H Gilman, RL Bebb - Journal of the American Chemical Society, 1939 - ACS Publications
… cc., refluxed for twenty hours, and carbonated to yield 30% of 5-bromo-2-methoxybenzoic acid. … not concentrated, there was isolated a mixture of 5-bromo-2-methoxybenzoic acid and ^-…
Number of citations: 386 pubs.acs.org
RR Brodie, LF Chasseaud, L Rooney - Journal of Chromatography B …, 1984 - Elsevier
Bromopride was measured in plasma and urine using reversed-phase high-performance liquid chromatography employing ultraviolet absorption detection. The limit of detection in …
Number of citations: 11 www.sciencedirect.com
EGE Hawkins - Journal of Applied Chemistry, 1956 - Wiley Online Library
… and decarboxylation of several acids (Table I), with only a slight tendency to debrominate and isomerize, but the reaction was incomplete with 5-bromo-2-methoxybenzoic acid and …
Number of citations: 4 onlinelibrary.wiley.com
JS Nowick, M Pairish, IQ Lee, DL Holmes… - Journal of the …, 1997 - ACS Publications
… 5-Bromo-2-methoxybenzoic Acid (5a). A mixture of bromine (5.6 mL, 109 mmol), 100 mL of … 5-Bromo-2-methoxybenzoic acid (4.62 g, 20.0 mmol) was added in a single portion, and the …
Number of citations: 112 pubs.acs.org
AH Wadsworth, HA Mitchell, I Fellows… - Journal of Labelled …, 1996 - Wiley Online Library
The 5HT 1 receptor agonist GR151004B (2b), labelled with carbon‐14 at C‐3 of the benzofuran ring, was prepared in 19% overall yield in five steps from 5‐bromo‐2‐methoxybenzoic [ …

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